molecular formula C6H12O2 B089800 3-Methylvaleric acid CAS No. 105-43-1

3-Methylvaleric acid

Cat. No. B089800
CAS RN: 105-43-1
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-UHFFFAOYSA-N
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Description

3-Methylvaleric acid, also known as 3-Methylpentanoic acid , is an organic compound with the molecular formula C6H12O2 . It is a flavouring ingredient and has a molecular weight of 116.16 .


Molecular Structure Analysis

The linear formula of 3-Methylvaleric acid is CH3CH2CH(CH3)CH2CO2H . The structure consists of a pentanoic acid chain with a methyl group attached to the third carbon atom .


Physical And Chemical Properties Analysis

3-Methylvaleric acid is a liquid at room temperature . It has a refractive index of 1.416 , a boiling point of 196-198 °C , and a density of 0.93 g/mL at 25 °C .

Scientific Research Applications

  • Metabolic Studies : The metabolism of branched chain fatty acids like 3-methylvaleric acid has been a subject of study. Stokke (1969) discussed the degradation of 3,6-dimethyloctanoic acid in guinea-pig kidney slices, which involves an α-oxidation to 2,5-dimethylheptanoic acid, followed by a β-oxidation to 3-methylvaleric acid (O. Stokke, 1969).

  • Microbial Degradation : Lau, Gibson, and Fall (1980) studied the biodegradability of 3-methylvaleric acid by various bacteria, finding that most bacteria tested could not assimilate 3-MVA, but some strains showed unique metabolic strategies for its degradation (E. Lau, K. Gibson, R. Fall, 1980).

  • Synthesis of Bioactive Compounds : Schmidt, Kroner, and Griesser (1989) demonstrated the synthesis of protected alloisoleucine and isostatine derivatives from 2-Acetoxy-3-methylvaleric acid, illustrating its utility in creating bioactive molecules (U. Schmidt, M. Kroner, H. Griesser, 1989).

  • Medical Research : Dygos et al. (1977) explored the hypolipidemic activity of 5-aryl-3-methylvaleric acid derivatives, finding some to be potent agents for lowering serum cholesterol and triglyceride levels (J. H. Dygos, C. Jett, L. Chinn, J. Miller, 1977).

  • Insecticidal Applications : Liu, Zhou, and Liu (2013) identified 3-methylvaleric acid as an active insecticidal constituent in the essential oil of Valeriana jatamansi roots, effective against booklice (Xin Chao Liu, Ligang Zhou, Z. Liu, 2013).

  • Metabolite Analysis in Diseases : Mamer and Reimer (1992) analyzed the role of 3-methylvaleric acid and its metabolites in maple syrup urine disease (MSUD) patients, providing insights into amino acid metabolism disorders (O. Mamer, M. L. Reimer, 1992).

Safety And Hazards

3-Methylvaleric acid is considered hazardous. It is classified as flammable, can cause skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861716
Record name Pentanoic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

sour, herbaceous, slightly green odour
Record name 3-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

196.00 to 198.00 °C. @ 760.00 mm Hg
Record name 3-Methylpentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.925-0.931 (20°/20°)
Record name 3-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methylvaleric acid

CAS RN

105-43-1
Record name 3-Methylpentanoic acid
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Record name 3-Methylvaleric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 3-methyl-
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Record name Pentanoic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYLPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FS4Y39LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylpentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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